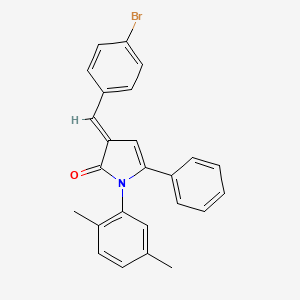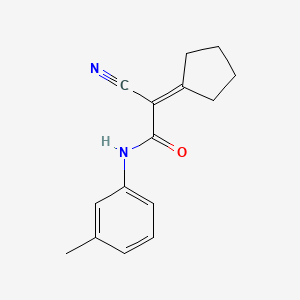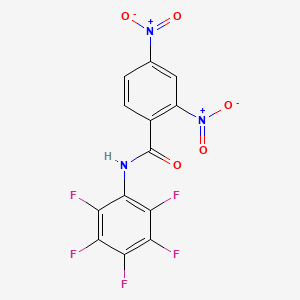![molecular formula C21H18BrN3OS2 B15041763 (2Z,5Z)-2-[(4-bromophenyl)imino]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B15041763.png)
(2Z,5Z)-2-[(4-bromophenyl)imino]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3-methyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,5Z)-2-[(4-BROMOPHENYL)IMINO]-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-3-METHYL-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a bromophenyl group, a benzothiazole moiety, and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-[(4-BROMOPHENYL)IMINO]-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-3-METHYL-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the 4-bromophenylamine and the benzothiazole derivative. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-2-[(4-BROMOPHENYL)IMINO]-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-3-METHYL-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
(2Z,5Z)-2-[(4-BROMOPHENYL)IMINO]-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-3-METHYL-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-[(4-BROMOPHENYL)IMINO]-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-3-METHYL-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their substituents and functional groups.
2-Hydroxy-2-methylpropiophenone: Another compound with a complex structure used in photoinitiation and polymer chemistry.
Uniqueness
What sets (2Z,5Z)-2-[(4-BROMOPHENYL)IMINO]-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-3-METHYL-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H18BrN3OS2 |
|---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
(5Z)-2-(4-bromophenyl)imino-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H18BrN3OS2/c1-3-25-16-6-4-5-7-17(16)27-19(25)13-12-18-20(26)24(2)21(28-18)23-15-10-8-14(22)9-11-15/h4-13H,3H2,1-2H3/b18-12-,19-13+,23-21? |
InChI Key |
NZNHZXJYTPHHJU-YTFCHHOZSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C=C\3/C(=O)N(C(=NC4=CC=C(C=C4)Br)S3)C |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=C3C(=O)N(C(=NC4=CC=C(C=C4)Br)S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethoxy-4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-fluorobenzoate](/img/structure/B15041691.png)


![4-(2-Nitro-5-{4-[(3-nitrophenyl)sulfonyl]piperazin-1-yl}phenyl)morpholine](/img/structure/B15041704.png)
![3-(Cyclohexylamino)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B15041711.png)
![N-{4-[(2-methyl-3-nitrophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B15041716.png)

![(3E)-1-(4-hydroxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B15041737.png)

![4-[(E)-({[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B15041745.png)
![3-{5-[(E)-(6,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B15041764.png)

![N'-[(3Z)-1-(1,3-benzodioxol-5-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B15041782.png)
